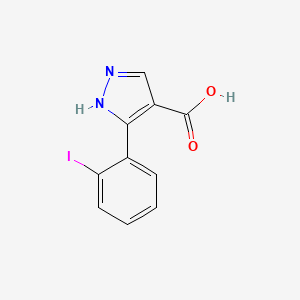![molecular formula C12H18N4O4 B13459792 1-(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)-1H-1,2,3-triazole-4-carboxylicacid,Mixtureofdiastereomers](/img/structure/B13459792.png)
1-(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)-1H-1,2,3-triazole-4-carboxylicacid,Mixtureofdiastereomers
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)-1H-1,2,3-triazole-4-carboxylic acid, mixture of diastereomers, is a complex organic compound that features a triazole ring, a cyclobutyl group, and a tert-butoxycarbonyl (Boc) protecting group
Vorbereitungsmethoden
The synthesis of 1-(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves multiple steps:
Formation of the Cyclobutyl Group: The cyclobutyl group can be synthesized through cyclization reactions involving suitable precursors.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality.
Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction, often using azides and alkynes under copper-catalyzed conditions (CuAAC).
Final Coupling: The final step involves coupling the cyclobutyl and triazole moieties under suitable reaction conditions to obtain the target compound.
Analyse Chemischer Reaktionen
1-(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the triazole ring or the cyclobutyl group using reducing agents like lithium aluminum hydride.
Substitution: The Boc protecting group can be selectively removed under acidic conditions, such as with trifluoroacetic acid, to yield the free amine.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical structures.
Materials Science: It is explored for its potential in creating novel materials with unique properties, such as enhanced stability or reactivity.
Wirkmechanismus
The mechanism of action of 1-(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can participate in hydrogen bonding and π-π interactions, while the Boc group provides steric protection. These interactions can modulate the activity of enzymes or receptors, leading to desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
1-(tert-butoxycarbonyl)-3-piperidinecarboxylic acid: This compound also features a Boc protecting group and is used in peptide synthesis.
2-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclobutyl]acetic acid: Another compound with a cyclobutyl group and Boc protection, used in various synthetic applications.
The uniqueness of 1-(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)-1H-1,2,3-triazole-4-carboxylic acid lies in its combination of a triazole ring and a cyclobutyl group, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H18N4O4 |
|---|---|
Molekulargewicht |
282.30 g/mol |
IUPAC-Name |
1-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]triazole-4-carboxylic acid |
InChI |
InChI=1S/C12H18N4O4/c1-12(2,3)20-11(19)13-7-4-8(5-7)16-6-9(10(17)18)14-15-16/h6-8H,4-5H2,1-3H3,(H,13,19)(H,17,18) |
InChI-Schlüssel |
SHNPSNVMLMQSNR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CC(C1)N2C=C(N=N2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



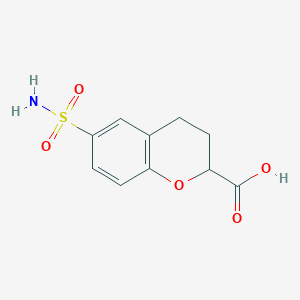
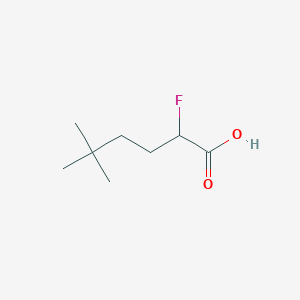
![Tert-butyl 6-(aminomethyl)-6-fluoro-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13459740.png)
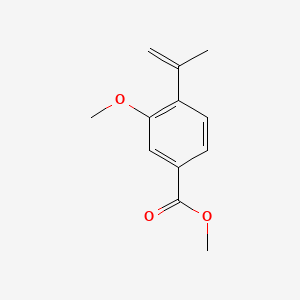

![{2-Azaspiro[3.3]heptan-1-yl}methanol](/img/structure/B13459751.png)
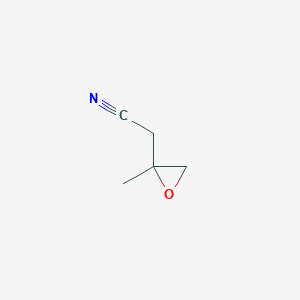
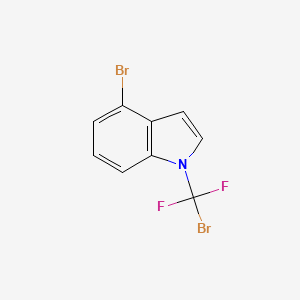
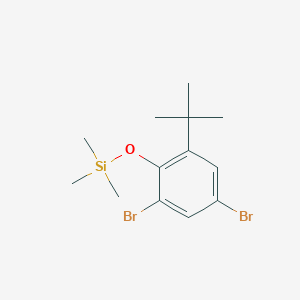
![2-[1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]acetic acid](/img/structure/B13459764.png)

![rac-(4aR,7aR)-7a-(trifluoromethyl)-octahydro-1lambda6-thiopyrano[2,3-c]pyrrole-1,1-dione hydrochloride](/img/structure/B13459785.png)
